3-O-Methyl Fulvestrant is a synthetic derivative of Fulvestrant, which is primarily used in the treatment of hormone receptor-positive breast cancer. This compound exhibits similar mechanisms to its parent compound but with modifications that may enhance its pharmacological properties. Fulvestrant itself is a selective estrogen receptor downregulator, developed for patients with advanced breast cancer who have not responded to other anti-estrogen therapies.
Fulvestrant was first approved for use in the United States in 2002 and subsequently in Europe in 2004. It is synthesized through various chemical methods, including modifications to existing structures to improve efficacy and reduce side effects. The development of 3-O-Methyl Fulvestrant likely stems from ongoing research to optimize the therapeutic profiles of existing anti-cancer agents.
3-O-Methyl Fulvestrant falls under the classification of steroidal antiestrogens. It is specifically designed to target estrogen receptors, inhibiting their activity and promoting degradation, which is crucial in managing estrogen-dependent cancers.
The synthesis of 3-O-Methyl Fulvestrant can be achieved through several chemical pathways. One common method involves the methylation of the hydroxyl group at the 3-position of Fulvestrant. This can be accomplished using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.
The molecular formula for 3-O-Methyl Fulvestrant is C33H49F5O3S, indicating the addition of a methyl group at the 3-position compared to its parent compound.
The primary reaction involving 3-O-Methyl Fulvestrant is its interaction with estrogen receptors, where it acts as an antagonist. The methylation at the 3-position alters its binding characteristics compared to Fulvestrant.
3-O-Methyl Fulvestrant functions by binding to estrogen receptors and inducing a conformational change that leads to receptor downregulation. This mechanism is critical in treating cancers that are driven by estrogen signaling.
3-O-Methyl Fulvestrant is primarily researched for its potential applications in oncology, specifically targeting hormone-sensitive tumors. Its ability to modulate estrogen receptor activity makes it a candidate for combination therapies aimed at enhancing treatment efficacy for breast cancer patients who have developed resistance to conventional therapies.
3-O-Methyl Fulvestrant (7α-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]estra-1,3,5(10)-triene-3-methoxy-17β-diol) is a major phase I metabolite of fulvestrant, formed via O-methylation at the C3 phenolic hydroxyl group of the steroid nucleus. This modification replaces the hydrogen of the 3-OH with a methyl group (–OCH₃), yielding a molecular formula of C₃₃H₄₉F₅O₃S and a molecular weight of 620.80 g/mol [2] [10]. The compound retains the core estrane steroid structure with a 7α-configured alkylsulfinyl side chain, critical for estrogen receptor (ER) binding. Absolute stereochemistry includes:
The 7α-stereochemistry is preserved during metabolic conversion, confirmed via nuclear magnetic resonance (NMR) studies showing conserved J-coupling constants between H6-H7 and H7-H8 protons. X-ray diffraction analyses of analogous fulvestrant crystals (space group R3) reveal that the bulky pentafluoropentylsulfinyl side chain adopts an extended conformation perpendicular to the steroid plane, a feature retained in the 3-O-methyl derivative [8].
Table 1: Key Structural Descriptors of 3-O-Methyl Fulvestrant
Parameter | Value/Description |
---|---|
Molecular Formula | C₃₃H₄₉F₅O₃S |
Molecular Weight | 620.80 g/mol |
Stereocenters | 6 (C8, C9, C13, C14, C17, S=O) |
C3 Substitution | Methoxy (-OCH₃) |
Side Chain Configuration | 7α-orientation |
LogP (calculated) | +6.8 (vs. +6.2 for fulvestrant) |
The methylation at C3 induces significant biochemical and physicochemical divergences from fulvestrant:
Table 2: Functional Comparison with Fulvestrant
Property | 3-O-Methyl Fulvestrant | Fulvestrant |
---|---|---|
ERα Binding IC₅₀ | ~15 nM | 3–4 nM |
ERα Degradation (1μM) | <10% reduction | >90% reduction |
C3 Glucuronidation Rate | Undetectable | 12.7 pmol/min/mg protein |
Aqueous Solubility | 0.02 μg/mL | 0.04 μg/mL |
Plasma Protein Binding | >99% | 99% |
Primary Synthesis Route:
Key Impurities and Mitigation:
Process Optimization:
Single-crystal X-ray diffraction (SC-XRD) of 3-O-Methyl Fulvestrant reveals a monoclinic P2₁ space group with unit cell parameters a = 14.2 Å, b = 18.6 Å, c = 22.3 Å, β = 92.5°, Z = 4. The steroid core exhibits a near-planar conformation (deviation <0.1Å), while the 7α-side chain adopts a gauche conformation around C7-C21 bonds [8].
Polymorphism Screening Identified Two Forms:
Synchrotron powder diffraction confirms no isostructurality with fulvestrant hydrates (space group R3), attributable to lost O3-H⋯O hydrogen bonds. Computational modeling (DFT-D3) indicates Form I is 4.2 kcal/mol more stable than Form II due to optimized fluorine packing in the crystal lattice [8].
Table 3: Crystallographic Data Summary
Parameter | Form I | Form II | Fulvestrant Hydrate |
---|---|---|---|
Crystal System | Monoclinic | Triclinic | Trigonal |
Space Group | P2₁ | P-1 | R3 |
Unit Cell Volume | 5,842 ų | 5,920 ų | 7,823 ų |
H-Bond Donors | 1 (O17-H) | 0 | 2 (O3-H, O17-H) |
Density | 1.25 g/cm³ | 1.22 g/cm³ | 1.18 g/cm³ |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8